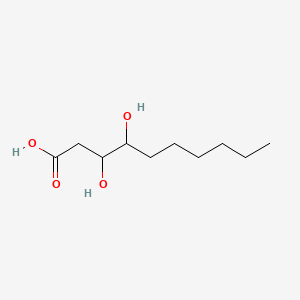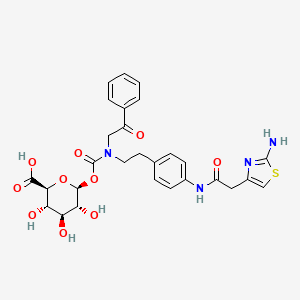
Mirabegron (m12)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mirabegron is a beta-3 adrenergic receptor agonist used primarily to treat overactive bladder. It works by relaxing the detrusor muscle in the bladder, thereby increasing bladder capacity and reducing symptoms of urgency, frequency, and incontinence . Mirabegron is unique among overactive bladder treatments as it does not exhibit significant antimuscarinic activity, which is common in other medications used for this condition .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mirabegron involves several key steps:
Reduction: This intermediate is then reduced to form ®-2-[2’-(4-nitrophenyl)ethyl]amino]-1-phenylethanol.
Further Reduction: The compound is further reduced to obtain ®-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol.
Final Amide Condensation: The final step involves reacting this compound with a thiazole derivative to yield Mirabegron.
Industrial Production Methods
Industrial production of Mirabegron typically involves optimizing these synthetic routes to ensure high yield and purity. For instance, using p-nitrophenethylamine hydrochloride, ®-mandelic acid, and 2-aminothiazole-4-acetic acid as starting materials, the target product can be obtained through four steps of amide condensation, carbonyl reduction, nitro reduction, and amide condensation, followed by one-step purification .
化学反応の分析
Types of Reactions
Mirabegron undergoes several types of chemical reactions, including:
Hydrolysis: Mirabegron can be hydrolyzed by butyrylcholinesterase, an enzyme that breaks down arylacylamide substrates.
Oxidation and Reduction: The synthesis of Mirabegron involves multiple reduction steps to convert nitro groups to amines.
Common Reagents and Conditions
Reducing Agents: Common reducing agents used in the synthesis of Mirabegron include hydrogen gas and palladium on carbon.
Solvents: Solvents such as toluene and methanol are frequently used in the reaction steps.
Major Products
The major product formed from these reactions is Mirabegron itself, with high purity achieved through careful control of reaction conditions and purification steps .
科学的研究の応用
Mirabegron has a wide range of scientific research applications:
作用機序
Mirabegron exerts its effects by activating beta-3 adrenergic receptors in the bladder. This activation leads to the relaxation of the detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle, thereby increasing bladder capacity . The selectivity of Mirabegron for beta-3 adrenergic receptors over beta-1 and beta-2 receptors minimizes cardiovascular side effects .
類似化合物との比較
Mirabegron is often compared with other medications used to treat overactive bladder, such as solifenacin and vibegron:
Solifenacin: Unlike Mirabegron, solifenacin is an antimuscarinic agent that works by blocking muscarinic receptors in the bladder.
Mirabegron is unique in its mechanism of action and favorable side effect profile, making it a valuable option for patients who do not respond well to antimuscarinic agents .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]phenyl]ethyl-phenacylcarbamoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O10S/c29-27-31-18(14-43-27)12-20(34)30-17-8-6-15(7-9-17)10-11-32(13-19(33)16-4-2-1-3-5-16)28(40)42-26-23(37)21(35)22(36)24(41-26)25(38)39/h1-9,14,21-24,26,35-37H,10-13H2,(H2,29,31)(H,30,34)(H,38,39)/t21-,22-,23+,24-,26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQGNAYBJXXZGU-AMWBNRJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)CN(CCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O10S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365244-66-1 |
Source


|
| Record name | YM-538858 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365244661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | YM-538858 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B7762GTP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


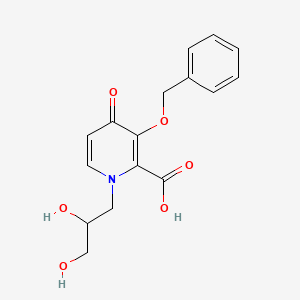

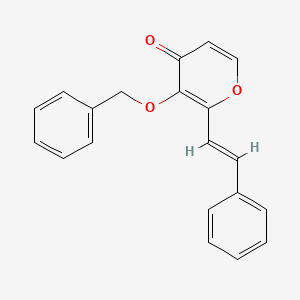
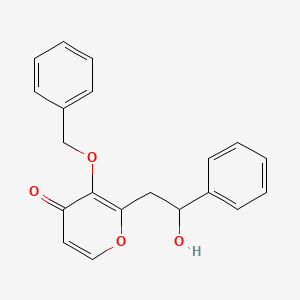
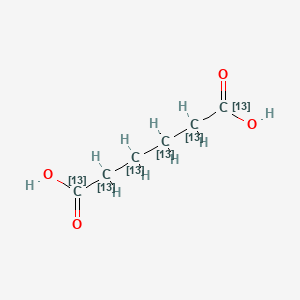
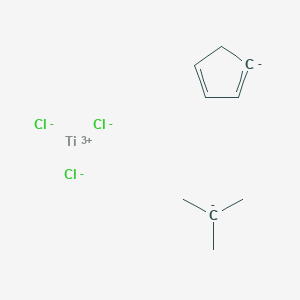
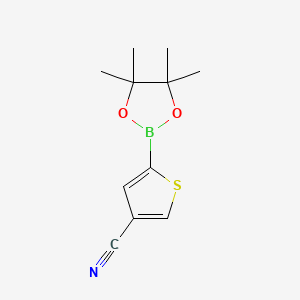
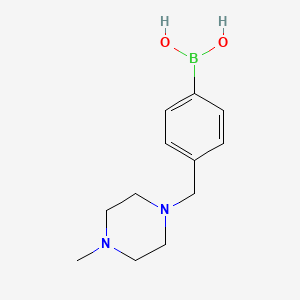
![(1R,4S,5R,8S,9R,10S,17S)-4,17-Dimethylspiro[18-oxapentacyclo[8.7.2.01,9.04,8.012,17]nonadec-12-ene-5,5'-oxolane]-2',14,19-trione](/img/structure/B571480.png)
